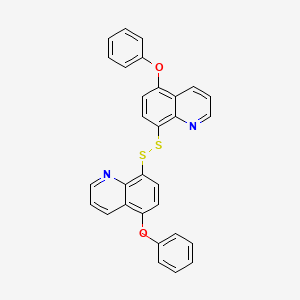
2-Methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride is a chemical compound with the molecular formula C7H18ClNO. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride typically involves the reaction of 2-methyl-1-propanol with isopropylamine under controlled conditions. The reaction is followed by the formation of the hydrochloride salt to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
2-Methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. By blocking the β2-adrenergic receptor, the compound inhibits downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. This mechanism is crucial for its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-(propan-2-ylamino)propan-2-ol: A similar compound with slight structural differences, used in similar applications.
1-Propanol, 2-methyl-1-[(1-methylethyl)amino]: Another related compound with comparable chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in multiple fields .
Propiedades
Número CAS |
138705-19-8 |
|---|---|
Fórmula molecular |
C7H18ClNO |
Peso molecular |
167.68 g/mol |
Nombre IUPAC |
2-methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-5(2)7(9)8-6(3)4;/h5-9H,1-4H3;1H |
Clave InChI |
WUZMUSSGTBFDSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(NC(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
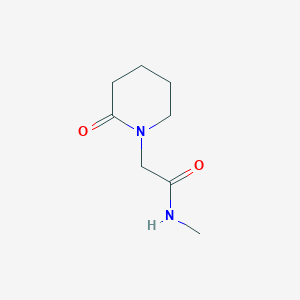
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
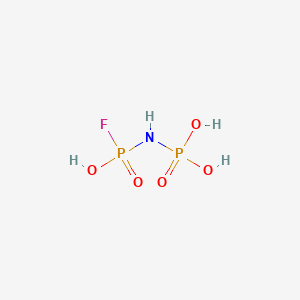
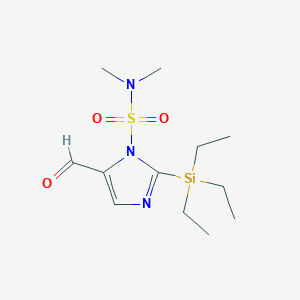
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
![3'-O-[tert-Butyl(diphenyl)silyl]-5'-O-(methylamino)thymidine](/img/structure/B14267342.png)
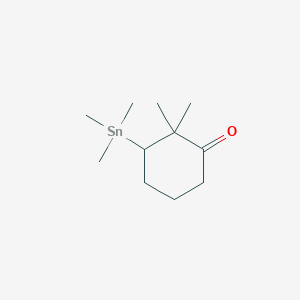
![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
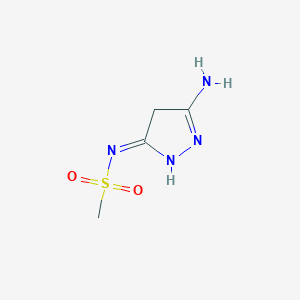
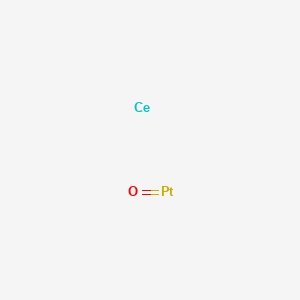
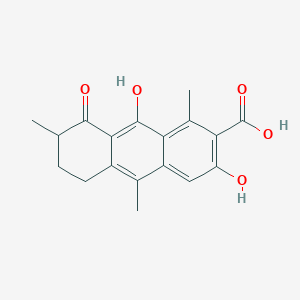
![(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14267358.png)
